![molecular formula C21H24N4O2S2 B2870063 (Z)-3-ethyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 381710-63-0](/img/structure/B2870063.png)
(Z)-3-ethyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .Scientific Research Applications
Antimicrobial Applications
Thiazolidinone and pyrimidine derivatives have demonstrated significant antimicrobial properties against a range of bacterial and fungal strains. Studies have shown that these compounds possess potent activity against gram-positive and gram-negative bacteria, as well as against various fungi. For instance, novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety have shown promising biological activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus flavus, and Aspergillus niger (I. H. El Azab & Sh. H. Abdel-Hafez, 2015). Similarly, derivatives synthesized from ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate showed inhibitory effects against gram-positive bacteria and yeasts (A. Balkan, Hüsne Urgun, & M. Özalp, 2001).
Anticancer Applications
These derivatives have also been evaluated for their anticancer properties. A study on pyrimidine clubbed with thiazolidinone showed that certain compounds were more potent than the standard drug Doxorubicin against the HeLa Cervical cancer cell line, highlighting their potential as anticancer agents (M. Verma & P. Verma, 2022). Furthermore, thioxothiazolidin-4-one derivatives were investigated for their in vivo anticancer and antiangiogenic effects against mouse tumors, demonstrating significant reductions in tumor volume and cell number while increasing the life span of tumor-bearing mice (S. Chandrappa et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(5Z)-3-ethyl-5-[[7-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S2/c1-4-24-20(27)16(29-21(24)28)11-15-18(23-9-7-13(2)8-10-23)22-17-6-5-14(3)12-25(17)19(15)26/h5-6,11-13H,4,7-10H2,1-3H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLBZBPALLCXQT-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCC(CC4)C)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCC(CC4)C)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
381710-63-0 |
Source
|
Record name | 3-[(Z)-(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-7-METHYL-2-(4-METHYL-1-PIPERIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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